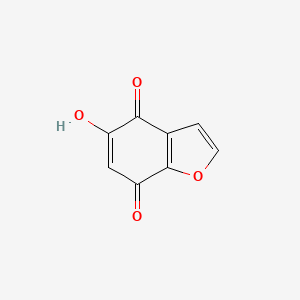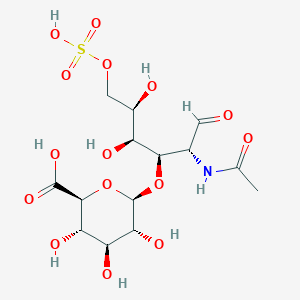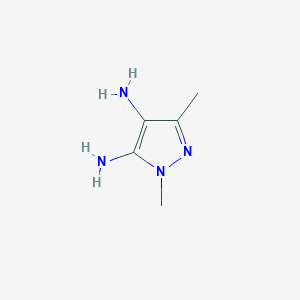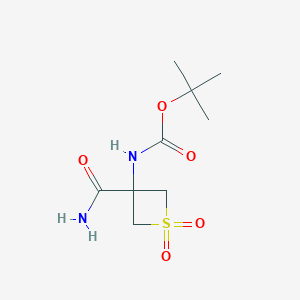
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a thietane ring, which is a four-membered ring with one sulfur atom, and is functionalized with carbamate groups. The presence of these functional groups makes it an interesting subject for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable thietane derivative. One common method is the nucleophilic substitution reaction where tert-butyl carbamate reacts with 3-chloro-1,1-dioxo-thietane in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the carbamate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Sodium hydride, potassium tert-butoxide; reactions are conducted in aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thietane ring may interact with biological membranes, affecting their integrity and function.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(3-carbamoyl-1,1-dioxo-thietan-3-yl)carbamate: Unique due to the presence of both carbamate groups and a thietane ring.
tert-Butyl N-(1-carbamoyl-1-oxopropan-2-yl)carbamate: Similar structure but lacks the thietane ring.
tert-Butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate: Contains a different alkyl chain and functional groups.
Propiedades
Fórmula molecular |
C9H16N2O5S |
|---|---|
Peso molecular |
264.30 g/mol |
Nombre IUPAC |
tert-butyl N-(3-carbamoyl-1,1-dioxothietan-3-yl)carbamate |
InChI |
InChI=1S/C9H16N2O5S/c1-8(2,3)16-7(13)11-9(6(10)12)4-17(14,15)5-9/h4-5H2,1-3H3,(H2,10,12)(H,11,13) |
Clave InChI |
QEGZOJHSDCPHIL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CS(=O)(=O)C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



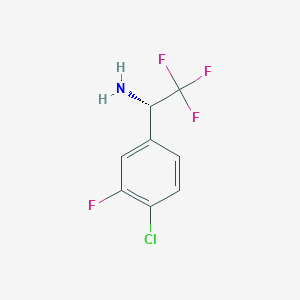
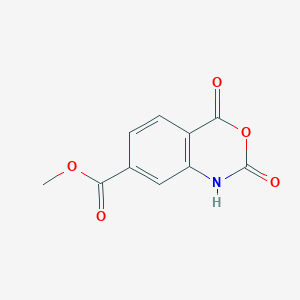
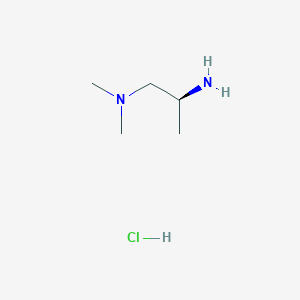


![[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate](/img/structure/B15203673.png)

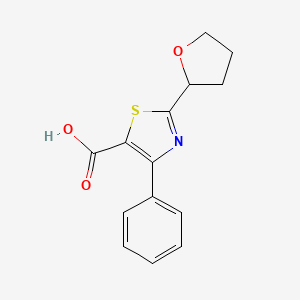
![3',6'-Dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B15203693.png)
